N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a triazolopyridine moiety, connected via a butanamide linker. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the triazolopyridine moiety: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives, with pyridine carboxylic acids.
Linking the two moieties: The final step involves the formation of the butanamide linker, which can be achieved through amide bond formation reactions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the synthesis: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Quality control: Implementing rigorous testing protocols to monitor the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or triazolopyridine derivatives.
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The triazolopyridine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole, albendazole, and mebendazole share the benzimidazole core structure.
Triazolopyridine derivatives: Compounds like triazolopyridine-based kinase inhibitors.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the combination of the benzimidazole and triazolopyridine moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these structural features.
Properties
Molecular Formula |
C19H20N6O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C19H20N6O/c1-24-15-8-3-2-7-14(15)21-18(24)13-20-19(26)11-6-10-17-23-22-16-9-4-5-12-25(16)17/h2-5,7-9,12H,6,10-11,13H2,1H3,(H,20,26) |
InChI Key |
QTRICUOOKSAKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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